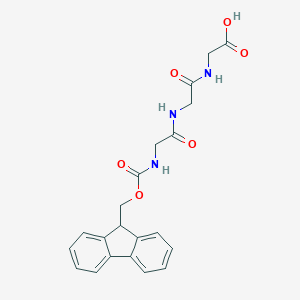

Fmoc-Gly-Gly-Gly-OH

Overview

Description

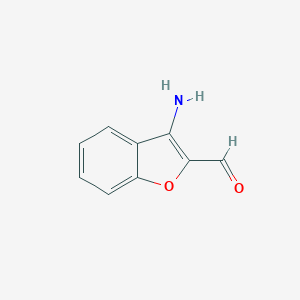

Fmoc-Gly-Gly-Gly-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of Fmoc-Gly-Gly-Gly-OH involves the chemical attachment of Fmoc-Glycine (Fmoc-Gly-OH) at the surface of the core-shell structure . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .Molecular Structure Analysis

The molecular structure of Fmoc-Gly-Gly-Gly-OH is determined by the chemical attachment of Fmoc-glycine (Fmoc-Gly-OH) at the surface of the core-shell structure .Chemical Reactions Analysis

Fmoc-Gly-Gly-Gly-OH is involved in the preparation of hydrogels from Fmoc-Lys-Fmoc and X, the copartners, namely Fmoc-Gly-Gly-Gly and Fmoc-Ser or Fmoc-Glu . Fmoc-Gly-OH is the standard reagent for coupling glycine into peptide sequences .Physical And Chemical Properties Analysis

Fmoc-Gly-Gly-Gly-OH is a white to light yellow crystal powder .Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-Gly-Gly-OH: is widely used as a lysosomally cleavable linker in the construction of ADCs . These conjugates are a form of targeted therapy where an antibody specific to a tumor antigen is linked to a cytotoxic drug through a cleavable chemical linker. The linker’s stability is crucial for the ADC’s efficacy and safety, as it must remain intact in the bloodstream and release the drug only within the targeted cancer cells.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-Gly-Gly-Gly-OH serves as a building block for the elongation of peptide chains . Its role is pivotal in the synthesis of complex peptides, where the Fmoc group protects the amino group during the coupling reactions, and the Gly-Gly-Gly sequence can act as a spacer or flexible hinge in the peptide structure.

Drug Delivery Systems

The compound is instrumental in the development of drug delivery systems, particularly in enhancing the delivery of bioactive molecules . Its application in nanocarriers and liposomes helps in the controlled release of drugs, improving the therapeutic index and reducing side effects.

Nanotechnology

Fmoc-Gly-Gly-Gly-OH: is utilized in nanotechnology for surface modification of nanoparticles . This modification can improve the solubility, stability, and bioavailability of nanoparticles, making them suitable for various biomedical applications, including imaging and diagnostics.

Medicinal Chemistry

In medicinal chemistry, this tripeptide is used for the synthesis of novel compounds with potential therapeutic applications . It can be incorporated into larger molecules to modulate their properties, such as increasing solubility or altering pharmacokinetics.

Analytical Chemistry

Fmoc-Gly-Gly-Gly-OH: plays a role in analytical chemistry as a standard or reagent in chromatographic methods and mass spectrometry . It helps in the quantification and characterization of peptides and proteins, aiding in the understanding of complex biological systems.

Safety And Hazards

When handling Fmoc-Gly-Gly-Gly-OH, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood. Keep away from heat/sparks/open flame/hot surfaces. Take measures to prevent the build-up of electrostatic charge. Ensure adequate exhaust ventilation, especially if dust, aerosol, or fumes will be generated. Avoid contact with skin, eyes, and clothing .

Future Directions

properties

IUPAC Name |

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYBSGRVYRPYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427068 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Gly-Gly-OH | |

CAS RN |

170941-79-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fmoc-Gly-Gly-Gly-OH contribute to the properties of the injectable polymer network described in the research?

A1: Fmoc-Gly-Gly-Gly-OH, a low-molecular-weight peptide gelator, acts as a reinforcing filler within the pre-existing hybrid polymer network []. This means that it assembles within the network through non-covalent interactions, primarily hydrogen bonding, to form a secondary network. This double network (DN) structure contributes to the enhanced mechanical properties, such as increased stiffness and self-healing ability, observed in the final material [].

Q2: What specific characterization techniques were employed to confirm the incorporation and interaction of Fmoc-Gly-Gly-Gly-OH within the hybrid polymer network?

A2: The research utilized Fourier transform infrared spectroscopy (FTIR) and thermal analysis to confirm the formation of the double network and characterize the interactions between the hybrid polymer network and Fmoc-Gly-Gly-Gly-OH []. FTIR helped identify specific functional groups and potential interactions, while thermal analysis provided insights into the thermal stability and phase transitions of the material, further supporting the successful incorporation of the peptide gelator.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)